molecular formula C8H18INOS B160921 2-Acetylthiopropyltrimethylammonium iodide CAS No. 1866-17-7

2-Acetylthiopropyltrimethylammonium iodide

Cat. No. B160921
CAS RN: 1866-17-7
M. Wt: 303.21 g/mol
InChI Key: XFWLTEMLPVNWIJ-UHFFFAOYSA-M
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Description

2-Acetylthiopropyltrimethylammonium iodide is a quaternary ammonium salt. It is identified by the EC number 217-476-2 and the CAS number 1866-17-7 . The molecular formula of this compound is C8H18INOS .


Molecular Structure Analysis

The molecular structure of 2-Acetylthiopropyltrimethylammonium iodide is based on structures generated from information available in ECHA’s databases . The molecular formula identifies each type of element by its chemical symbol and identifies the number of atoms of each element found in one discrete molecule of the substance .

Scientific Research Applications

Nanotechnology and Nanorod Formation

Research has demonstrated that impurities in cetyltrimethylammonium bromide (CTAB), such as iodide, can significantly affect the formation of gold nanorods in the gold nanocrystal seed-mediated approach. Notably, iodide concentrations higher than 50 ppm in CTAB prevent nanorod growth, resulting in the production of spherical nanocrystals instead. This finding suggests that iodide plays a role in slowing the reduction of Au(III) to Au0 and adsorbing on Au {111} surfaces, which inhibits nanorod growth (Smith, Miller, & Korgel, 2009).

Analytical Chemistry and Iodide Detection

In analytical chemistry, cetyltrimethylammonium bromide (CTAB) is used as an ion-pairing agent for voltammetric determination of iodide levels in iodized table salt. This method employs CTAB to enhance the electrode's ability to bind to iodide ions, leading to potential applications as a portable iodine detector (Jamilan et al., 2019).

Environmental Monitoring

Capillary zone electrophoresis with transient isotachophoresis has been applied for the determination of iodide in seawater. This method uses CTAB and artificial seawater as the background electrolyte, providing a novel approach for monitoring iodide levels in marine environments (Yokota et al., 2003).

Biomedical Applications

Quaternized nanocellulose tri-iodide, formed from nanocellulose and cetyltrimethylammonium chloride (CTAC), has been explored as an antimicrobial agent. This functionalized nanocellulose shows promise for biomedical applications and water purification processes due to its effective antimicrobial activity and sustained release of iodine (Bansal et al., 2021).

properties

IUPAC Name

2-acetylsulfanylpropyl(trimethyl)azanium;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18NOS.HI/c1-7(11-8(2)10)6-9(3,4)5;/h7H,6H2,1-5H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFWLTEMLPVNWIJ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C[N+](C)(C)C)SC(=O)C.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18INOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60940115
Record name 2-(Acetylsulfanyl)-N,N,N-trimethylpropan-1-aminium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60940115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Acetylthiopropyltrimethylammonium iodide

CAS RN

1866-17-7
Record name 1-Propanaminium, 2-(acetylthio)-N,N,N-trimethyl-, iodide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1866-17-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Acetylthiopropyltrimethylammonium iodide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001866177
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Acetylsulfanyl)-N,N,N-trimethylpropan-1-aminium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60940115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-acetylthiopropyltrimethylammonium iodide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.888
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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